Hexylmalonic acid
Overview
Description
Hexylmalonic acid is an organic compound belonging to the class of dicarboxylic acids It consists of a malonic acid core with a hexyl group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexylmalonic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid with hexyl bromide in the presence of a base such as sodium ethoxide. The reaction typically proceeds as follows:
CH2(COOH)2+C6H13Br→C6H13CH(COOH)2+NaBr
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Hexylmalonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexylmalonic anhydride.
Reduction: Reduction can yield hexylmalonic alcohol.
Substitution: The hexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Hexylmalonic anhydride.
Reduction: Hexylmalonic alcohol.
Substitution: Various substituted malonic acids depending on the reagent used.
Scientific Research Applications
Hexylmalonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studies have explored its potential as a biochemical probe due to its structural similarity to naturally occurring dicarboxylic acids.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
Hexylmalonic acid can be compared with other dicarboxylic acids such as:
Malonic acid: The parent compound with no alkyl substitution.
Methylmalonic acid: A similar compound with a methyl group instead of a hexyl group.
Ethylmalonic acid: Contains an ethyl group.
Uniqueness: this compound’s uniqueness lies in its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This makes it suitable for specific applications where hydrophobic interactions are crucial.
Comparison with Similar Compounds
- Malonic acid
- Methylmalonic acid
- Ethylmalonic acid
Properties
IUPAC Name |
2-hexylpropanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-3-4-5-6-7(8(10)11)9(12)13/h7H,2-6H2,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFSMSDGKQSRLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325931 | |
Record name | Hexylmalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3974-36-5 | |
Record name | Hexylmalonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexylmalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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